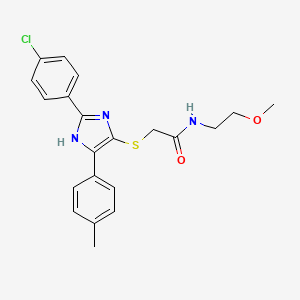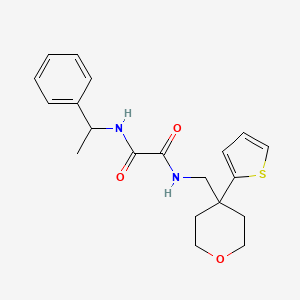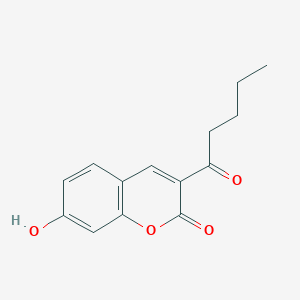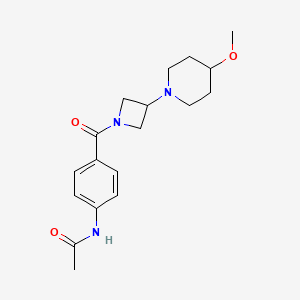![molecular formula C27H27N3O B2364273 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline CAS No. 638141-76-1](/img/structure/B2364273.png)
6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of indoloquinoxalines and has been found to exhibit several biological activities.
Applications De Recherche Scientifique
Synthesis and Applications in Medicinal Chemistry
6H-Indolo[2,3-b]quinoxalines, including compounds like 6-(3-(2-isopropyl-5-methylphenoxy)propyl)-6H-indolo[2,3-b]quinoxaline, have been extensively studied in medicinal chemistry for their potential pharmacological properties. For instance, the synthesis of 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxalines demonstrated their low toxicity and potent interferon inducers and antiviral properties (Shibinskaya et al., 2010). Similarly, new derivatives of 6H-Indolo[2,3-b]quinoxaline have been synthesized and evaluated for antiproliferative activity, indicating their potential in anticancer drug development (Wang et al., 2012).
DNA Interaction and Anticancer Activities
The interaction of 6H-Indolo[2,3-b]quinoxaline derivatives with DNA is a critical aspect of their pharmacological activities. These compounds are known to intercalate into DNA, influencing their anticancer, antiviral, and other activities. The thermal stability of the DNA-compound complex depends on the substituents attached to the 6H-Indolo[2,3-b]quinoxaline nucleus (Moorthy et al., 2013).
Optical and Electroluminescent Properties
6H-Indolo[2,3-b]quinoxaline derivatives have been explored for their optical properties. For example, triarylamines containing a 6H-indolo[2,3-b]quinoxaline core displayed green or yellow emission, with potential applications in electroluminescent devices (Thomas & Tyagi, 2010). Additionally, derivatives with bulky polyaromatic hydrocarbons have been synthesized, showing improved emission properties and potential for organic light-emitting diodes (Tyagi et al., 2011).
Propriétés
IUPAC Name |
6-[3-(5-methyl-2-propan-2-ylphenoxy)propyl]indolo[3,2-b]quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-18(2)20-14-13-19(3)17-25(20)31-16-8-15-30-24-12-7-4-9-21(24)26-27(30)29-23-11-6-5-10-22(23)28-26/h4-7,9-14,17-18H,8,15-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWWSKCUVWFYGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-2-cyano-3-[5-(3-nitrophenyl)furan-2-yl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)prop-2-enamide](/img/structure/B2364190.png)

![6-Cyano-N-[(1R,2S)-2-(3-methoxypyrrolidin-1-yl)cyclopentyl]-N-methylpyridine-3-carboxamide](/img/structure/B2364193.png)

![3-Methyl-2-((2-phenylbenzofuro[3,2-d]pyrimidin-4-yl)amino)pentanoic acid](/img/structure/B2364196.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-4-methoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2364198.png)
![8-Ethyl-1-(4-fluorobenzoyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2364199.png)
![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2364201.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethoxyphenyl)-2H-chromene-3-carboxamide](/img/structure/B2364205.png)



